molecular formula C4 H7 N O2 . H I B1143093 Homoserine lactone CAS No. 171736-85-9

Homoserine lactone

Cat. No.: B1143093
CAS No.: 171736-85-9
M. Wt: 229.01
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Description

Homoserine lactone is a chemical compound that plays a significant role in bacterial communication, particularly in quorum sensing. Quorum sensing is a mechanism by which bacteria regulate gene expression in response to changes in cell population density. This compound is an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoserine lactone can be synthesized from methionine. Methionine reacts with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of bacterial cultures that naturally produce this compound. The bacteria are cultured under controlled conditions, and the this compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Homoserine lactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while reduction can yield reduced forms .

Scientific Research Applications

Homoserine lactone has numerous scientific research applications, including:

Mechanism of Action

Homoserine lactone exerts its effects through quorum sensing. It acts as an autoinducer, a signaling molecule that bacteria produce and release into their environment. When the concentration of this compound reaches a certain threshold, it binds to specific receptor proteins, such as LuxR-type proteins, in the bacterial cells. This binding activates the transcription of target genes, leading to changes in bacterial behavior, such as biofilm formation, virulence, and bioluminescence .

Comparison with Similar Compounds

Homoserine lactone is part of a broader class of compounds known as N-acyl homoserine lactones. These compounds share a similar structure but differ in the length and saturation of their acyl side chains. Similar compounds include:

  • N-3-oxo-hexanoyl-homoserine lactone
  • N-3-oxododecanoyl-homoserine lactone
  • N-butyryl-homoserine lactone

This compound is unique in its specific role in quorum sensing and its ability to regulate a wide range of bacterial behaviors .

Properties

IUPAC Name

3-aminooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPWUUJVYOJNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6305-38-0 (hydrobromide)
Record name Homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00862589
Record name 3-Aminooxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-20-7
Record name Homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminooxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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